molecular formula C16H16N2O5 B5789831 METHYL 4,5-DIMETHOXY-2-[(4-PYRIDYLCARBONYL)AMINO]BENZOATE

METHYL 4,5-DIMETHOXY-2-[(4-PYRIDYLCARBONYL)AMINO]BENZOATE

Cat. No.: B5789831
M. Wt: 316.31 g/mol
InChI Key: NSIKCHBGGSWPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-2-[(4-pyridylcarbonyl)amino]benzoate is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological systems or processes .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-[(4-pyridylcarbonyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4,5-dimethoxy-2-aminobenzoic acid with 4-pyridylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(4-pyridylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(4-pyridylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-dimethoxybenzoate
  • Methyl 4,5-dimethoxy-2-[(morpholin-4-yl(phenyl)acetyl]amino}benzoate

Uniqueness

Methyl 4,5-dimethoxy-2-[(4-pyridylcarbonyl)amino]benzoate is unique due to the presence of both methoxy and pyridylcarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where these functional groups play a crucial role.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(pyridine-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-21-13-8-11(16(20)23-3)12(9-14(13)22-2)18-15(19)10-4-6-17-7-5-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIKCHBGGSWPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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